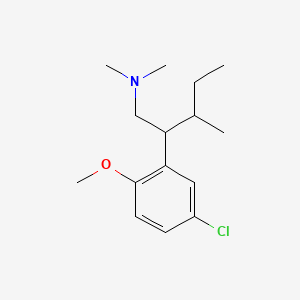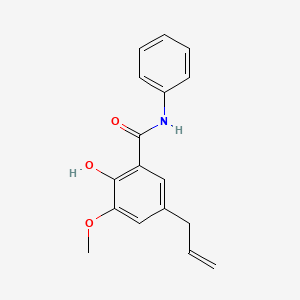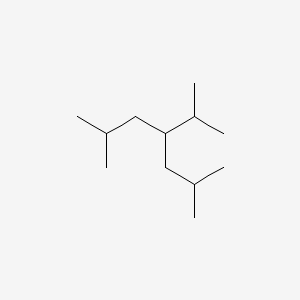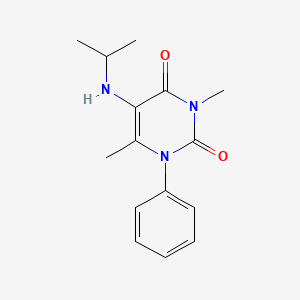
Uracil, 3,6-dimethyl-5-(isopropylamino)-1-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Uracil, 3,6-dimethyl-5-(isopropylamino)-1-phenyl- is a synthetic compound that belongs to the class of uracil derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Uracil, 3,6-dimethyl-5-(isopropylamino)-1-phenyl- typically involves multi-step organic reactions. The starting materials often include uracil or its derivatives, which undergo alkylation, amination, and other functional group modifications to introduce the desired substituents. Common reagents used in these reactions include alkyl halides, amines, and catalysts such as palladium or copper complexes. The reaction conditions may vary, but they generally involve controlled temperatures and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Purification methods, including crystallization and chromatography, are used to obtain the final product with high purity.
化学反応の分析
Types of Reactions
Uracil, 3,6-dimethyl-5-(isopropylamino)-1-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific substituents on the uracil ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in inert atmospheres to prevent unwanted side reactions.
Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts and specific solvents to achieve high selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
科学的研究の応用
Uracil, 3,6-dimethyl-5-(isopropylamino)-1-phenyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential role in modulating biological processes and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Uracil, 3,6-dimethyl-5-(isopropylamino)-1-phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in nucleic acid synthesis, leading to potential antiviral or anticancer effects.
類似化合物との比較
Similar Compounds
Uracil: The parent compound, which is a nucleobase in RNA.
5-Fluorouracil: A well-known anticancer drug that inhibits thymidylate synthase.
6-Azauracil: An inhibitor of RNA synthesis used in biochemical research.
Uniqueness
Uracil, 3,6-dimethyl-5-(isopropylamino)-1-phenyl- is unique due to its specific substituents, which confer distinct chemical and biological properties. These modifications can enhance its stability, selectivity, and efficacy in various applications compared to other uracil derivatives.
特性
CAS番号 |
32150-64-4 |
|---|---|
分子式 |
C15H19N3O2 |
分子量 |
273.33 g/mol |
IUPAC名 |
3,6-dimethyl-1-phenyl-5-(propan-2-ylamino)pyrimidine-2,4-dione |
InChI |
InChI=1S/C15H19N3O2/c1-10(2)16-13-11(3)18(12-8-6-5-7-9-12)15(20)17(4)14(13)19/h5-10,16H,1-4H3 |
InChIキー |
UAUQNCHZCQYABX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)N(C(=O)N1C2=CC=CC=C2)C)NC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14687573.png)
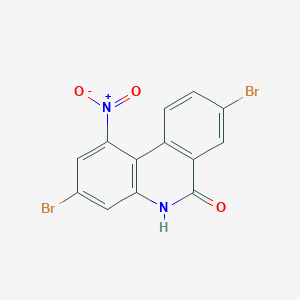



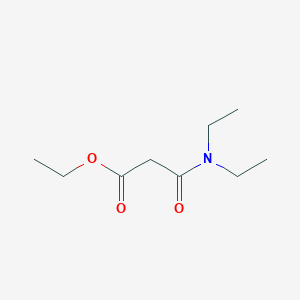

![Benzenamine, 4-methoxy-N-[1-(2-naphthalenyl)ethylidene]-](/img/structure/B14687627.png)


